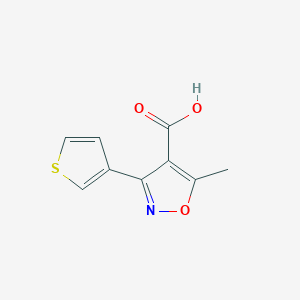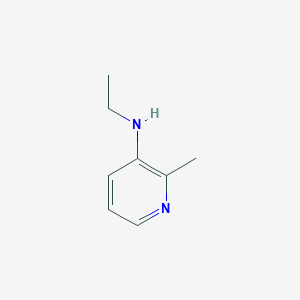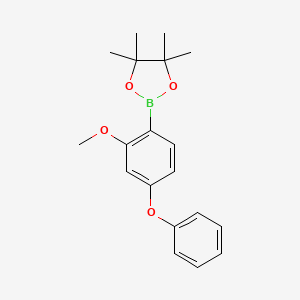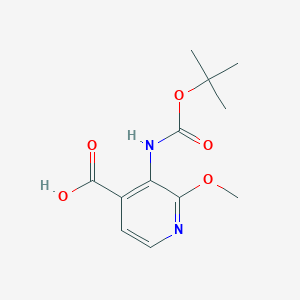![molecular formula C24H32Br2Si B1428644 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole CAS No. 852138-90-0](/img/structure/B1428644.png)
3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole
Vue d'ensemble
Description
3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole: is an organosilicon compound characterized by the presence of bromine and hexyl groups attached to a dibenzo[b,d]silole core. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole typically involves the bromination of 5,5-dihexyl-5H-dibenzo[b,d]silole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Reduction Reactions: Reducing agents like lithium aluminum hydride in ether solvents.
Major Products Formed:
Substitution Reactions: Formation of derivatives with various functional groups replacing the bromine atoms.
Coupling Reactions: Formation of biaryl or polyaryl compounds.
Reduction Reactions: Formation of 5,5-dihexyl-5H-dibenzo[b,d]silole.
Applications De Recherche Scientifique
3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole involves its interaction with molecular targets through its bromine and hexyl groups. These interactions can influence the electronic properties of the compound, making it suitable for use in electronic devices. The pathways involved include electron transfer and charge transport mechanisms, which are critical for its function in organic electronics .
Comparaison Avec Des Composés Similaires
- 2,7-Dibromo-9,9-dihexyldibenzosilole
- (2,7-dibromo-9,9-dihexyl)silafluorene
- 2,7-Dibromo-9,9’-dihexyl-9H-9-dibenzosilole
Comparison: 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole is unique due to its specific substitution pattern and the presence of hexyl groups, which impart distinct electronic and steric properties. Compared to similar compounds, it offers enhanced stability and solubility, making it more suitable for certain applications in organic electronics and material science .
Propriétés
IUPAC Name |
3,7-dibromo-5,5-dihexylbenzo[b][1]benzosilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32Br2Si/c1-3-5-7-9-15-27(16-10-8-6-4-2)23-17-19(25)11-13-21(23)22-14-12-20(26)18-24(22)27/h11-14,17-18H,3-10,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCCMCWBSKYLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si]1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730788 | |
| Record name | 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852138-90-0 | |
| Record name | 2,7-Dibromo-9,9-dihexyl-9H-9-silafluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852138-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B1428563.png)
![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)




![4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane](/img/structure/B1428572.png)



![(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B1428578.png)



